![molecular formula C17H24N2O5S B11161482 Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B11161482.png)
Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate typically involves multiple steps, starting with the preparation of the piperidine ring. The sulfonyl group is then introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid . The final step involves the esterification of the compound using ethyl chloroformate or similar reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact pathways and molecular interactions depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure but lacking the sulfonyl and ester groups.
Sulfonyl Piperidines: Compounds with a sulfonyl group attached to the piperidine ring, similar to Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate.
Esterified Piperidines: Piperidine derivatives with ester functional groups, used in various chemical and pharmaceutical applications.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and ester groups allows for diverse chemical modifications and applications, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C17H24N2O5S |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
ethyl 2-[4-(2-ethylpiperidin-1-yl)sulfonylanilino]-2-oxoacetate |
InChI |
InChI=1S/C17H24N2O5S/c1-3-14-7-5-6-12-19(14)25(22,23)15-10-8-13(9-11-15)18-16(20)17(21)24-4-2/h8-11,14H,3-7,12H2,1-2H3,(H,18,20) |
Clave InChI |
SGYJPWZGQSSKSH-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-4-ethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B11161400.png)
![methyl {4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161412.png)
![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B11161432.png)
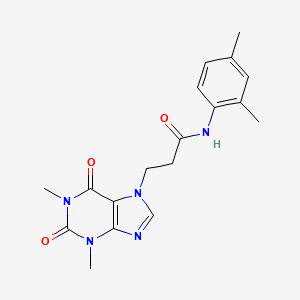
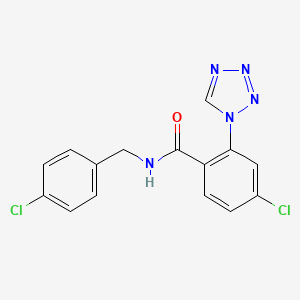
![4-(acetylamino)-5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B11161448.png)
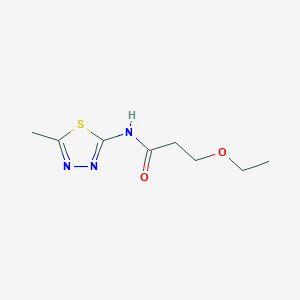
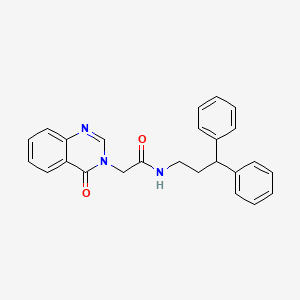

![N-(4,6-dimethylpyrimidin-2-yl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11161470.png)
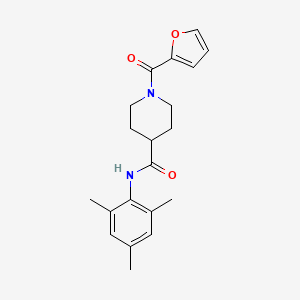
![N-[4-(aminosulfonyl)phenethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B11161475.png)
![5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11161484.png)
![1-butyl-N-(4-{[4-(dimethylamino)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161489.png)
